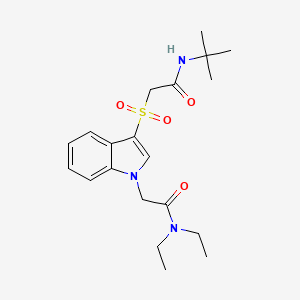![molecular formula C19H21N3O3 B2866210 2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097864-74-7](/img/structure/B2866210.png)
2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide” is a chemical compound . It is related to the 1-arylpyrazole class of σ(1) receptor antagonists . The most selective compounds in this class were profiled, and a compound with a similar structure, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), emerged as an interesting candidate due to its high activity in the mouse capsaicin model of neurogenic pain .
Synthesis Analysis
The synthesis of this class of compounds involves a variety of amines and spacer lengths between the amino and pyrazole groups . The ethylenoxy spacer and small cyclic amines provided compounds with sufficient selectivity for σ(1)R vs σ(2)R . The synthesis process was crucial for activity, and a basic amine was shown to be necessary .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a naphthalene group, a pyrazole group, and an acetamide group . The nature of the pyrazole substituents was crucial for activity .
Scientific Research Applications
Sigma-1 Receptor Antagonism
This compound has been identified as a potent antagonist of the sigma-1 receptor . Sigma-1 receptors are involved in several neurological processes, and antagonists like this compound can be useful in the treatment of neurodegenerative diseases, pain, and drug addiction. Its efficacy has been demonstrated in mouse models of neurogenic pain, where it showed significant antinociceptive effects.
Neurogenic Pain Management
Due to its action on sigma-1 receptors, this compound has potential applications in managing neurogenic pain . It has shown high activity in the mouse capsaicin model of neurogenic pain, suggesting its utility in developing new pain management therapies.
Neuropathic Pain Models
The compound has been tested in various neuropathic pain models and has exerted dose-dependent antinociceptive effects . This indicates its potential as a therapeutic agent for conditions like peripheral neuropathy and other chronic pain syndromes.
Drug Transport Studies
The compound’s properties make it suitable for drug transport studies using Caco-2 cells . These studies are crucial for understanding how drugs are absorbed and processed by the body, which is vital for the development of new pharmaceuticals.
Cytochrome P450 Inhibition Assay
It has been used in assays to test for inhibition of cytochrome P450 isoenzymes . This is important for drug development as it helps predict potential drug-drug interactions and metabolism issues.
properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-9-12-24-13-11-22-10-3-8-21-22)15-25-18-7-6-16-4-1-2-5-17(16)14-18/h1-8,10,14H,9,11-13,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULHCRNAXDXLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate](/img/structure/B2866127.png)
![1-(1,9-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2866128.png)


![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)
![4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2866133.png)
![ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2866136.png)
![2-cyano-3-(furan-2-yl)-N-{1-[3-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2866139.png)
![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)
![5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2866142.png)
![5-(Propan-2-yl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2866145.png)

![3-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2866149.png)
